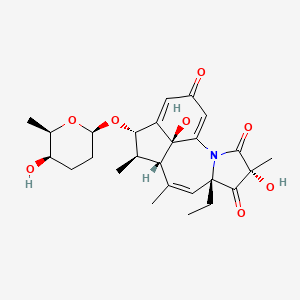

Tetrapetalone C

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H33NO8 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(4R,6S,9S,10R,11S,16S)-6-ethyl-4,16-dihydroxy-11-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,8,10-trimethyl-2-azatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),7,12-triene-3,5,14-trione |

InChI |

InChI=1S/C26H33NO8/c1-6-25-11-12(2)20-13(3)21(35-19-8-7-17(29)14(4)34-19)16-9-15(28)10-18(26(16,20)33)27(25)23(31)24(5,32)22(25)30/h9-11,13-14,17,19-21,29,32-33H,6-8H2,1-5H3/t13-,14-,17-,19+,20-,21+,24-,25+,26+/m1/s1 |

InChI Key |

YPOBBZYXYSNZKF-KAWSAFBHSA-N |

Isomeric SMILES |

CC[C@@]12C=C([C@@H]3[C@H]([C@@H](C4=CC(=O)C=C([C@]34O)N1C(=O)[C@](C2=O)(C)O)O[C@H]5CC[C@H]([C@H](O5)C)O)C)C |

Canonical SMILES |

CCC12C=C(C3C(C(C4=CC(=O)C=C(C34O)N1C(=O)C(C2=O)(C)O)OC5CCC(C(O5)C)O)C)C |

Synonyms |

tetrapetalone C |

Origin of Product |

United States |

Origin and Isolation of Tetrapetalone C

Natural Source Identification

Streptomyces sp. USF-4727 as Producer Organism

Tetrapetalone C is a secondary metabolite produced by the bacterium Streptomyces sp. strain USF-4727. This actinomycete was originally isolated from a soil sample in Japan. Alongside this compound, this strain is also known to produce other related compounds, namely Tetrapetalone A, B, and D. Streptomyces are a genus of Gram-positive bacteria well-recognized for their ability to produce a wide array of bioactive compounds, including many clinically significant antibiotics and other pharmaceuticals.

Methodologies for Isolation and Purification

The isolation of this compound from the culture of Streptomyces sp. USF-4727 is a multi-step process involving sequential extraction and various chromatographic techniques to separate it from the culture broth and other coproduced metabolites.

Chromatographic Techniques Utilized (e.g., Diaion HP-20, Silica Gel, Sephadex LH-20)

A series of chromatographic methods are essential for the purification of this compound. The specific resins and gels used exploit the different physicochemical properties of the compounds in the crude extract to achieve separation.

Diaion HP-20: This is a macroporous synthetic adsorbent resin used in the initial step to capture the crude extract from the large volume of culture filtrate.

Silica Gel: Silica gel column chromatography is a key step used for the fractionation of the crude extract. Compounds are separated based on their polarity.

Sephadex LH-20: This lipophilic gel filtration resin is employed for further purification, separating compounds based on their molecular size and polarity in a methanolic mobile phase.

Preparative High-Performance Liquid Chromatography (HPLC): This is the final purification step to yield pure this compound. A Capcell Pak C18 column is specifically mentioned for the separation of Tetrapetalones C and D.

Sequential Extraction and Fractionation Procedures

Initial Extraction: The culture broth (e.g., 7.2 liters) is first passed through a Diaion HP-20 column. After washing with water, the bioactive compounds are eluted using methanol (MeOH) and acetone.

Solvent Evaporation: The methanol and acetone eluates containing the crude extract are combined and concentrated by evaporating the solvents under reduced pressure.

Silica Gel Fractionation: The concentrated crude extract is then applied to a silica gel column. The column is eluted with a sequence of solvents with increasing polarity, such as n-hexane, n-hexane/ethyl acetate, and n-hexane/acetone mixtures. The fractions containing this compound and D are collected.

Size Exclusion Chromatography: The targeted fractions from the silica gel column are then subjected to chromatography on a Sephadex LH-20 column, using methanol as the eluent.

Final HPLC Purification: The final separation and purification of this compound are achieved using preparative HPLC. For instance, the fraction containing Tetrapetalones C and D is separated using a mobile phase of 50% methanol in water. This process yielded 13 mg of this compound from the initial 7.2 liters of culture broth.

The following table summarizes the chromatographic stages involved in the isolation process.

| Stage | Chromatographic Medium | Elution Solvents/System | Purpose |

| Initial Adsorption | Diaion HP-20 | Water, Methanol, Acetone | Capture of crude extract from culture filtrate. |

| Primary Fractionation | Silica Gel (Wakogel C-200) | n-hexane, n-hexane/EtOAc, n-hexane/acetone, acetone | Separation of extract into fractions based on polarity. |

| Secondary Purification | Sephadex LH-20 | Methanol (MeOH) | Further purification and separation of active fractions. |

| Final Purification | Preparative HPLC (Capcell Pak C18) | 50% MeOH/H₂O | Isolation of pure this compound. |

Structural Elucidation of Tetrapetalone C

Spectroscopic Methodologies for Structural Determination

The structural elucidation of Tetrapetalone C relied on a suite of powerful spectroscopic tools. tandfonline.com The molecular formula was first established as C₂₆H₃₃NO₈ by high-resolution fast atom bombardment mass spectrometry (HRFAB-MS). tandfonline.com Subsequent analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy, provided the necessary data to piece together the intricate tetracyclic structure of the molecule. tandfonline.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was central to unraveling the structure of this compound. A comprehensive set of experiments, including ¹H and ¹³C NMR, as well as various 2D NMR techniques, were employed to map out the carbon skeleton and the arrangement of protons within the molecule. tandfonline.com

The ¹H and ¹³C NMR spectra of this compound, recorded in CD₃OD, revealed the presence of a complex molecular framework. tandfonline.com The ¹H NMR spectrum showed a range of signals indicative of methyl, methylene, and methine protons, including those attached to heteroatoms. The ¹³C NMR spectrum, in turn, provided a count of the carbon atoms and distinguished between sp³, sp², and carbonyl carbons. tandfonline.com

Detailed analysis of the ¹H and ¹³C NMR data for this compound is presented in the table below. tandfonline.com

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 177.3 | |

| 2 | 79.9 | 4.88 (s) |

| 3 | 210.2 | |

| 4 | 70.3 | |

| 5 | 120.4 | 5.88 (br. s) |

| 6 | 144.1 | |

| 7 | 56.1 | 3.41 (br. d, 9.2) |

| 8 | 43.1 | 2.28 (m) |

| 9 | 82.4 | 5.04 (dd, 10.0, 2.0) |

| 10 | 104.2 | 4.72 (br. d, 10.0) |

| 11 | 117.8 | 5.81 (t, 2.0) |

| 12 | 190.2 | |

| 13 | 113.8 | 6.78 (d, 2.0) |

| 14 | 155.8 | |

| 15 | 73.0 | |

| 16 | 8.6 | 1.83 (s) |

| 17 | 69.8 | 6.65 (q, 7.2) |

| 18 | 15.8 | 1.41 (d, 7.2) |

| 19 | 21.5 | 1.89 (s) |

| 20 | 19.6 | 1.37 (d, 6.4) |

| 1' | 100.8 | 4.62 (br. s) |

| 2' | 35.5 | ca. 1.8, ca. 2.0 (each m) |

| 3' | 26.2 | ca. 1.7, ca. 1.9 (each m) |

| 4' | 66.4 | 3.47 (br. s) |

| 5' | 74.9 | 3.64 (q, 6.8) |

| 6' | 18.0 | 1.25 (d, 6.8) |

To establish the connectivity between the protons and carbons identified in the 1D NMR spectra, a series of two-dimensional (2D) NMR experiments were conducted. tandfonline.com These included ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

¹H-¹H COSY: This experiment was used to identify protons that are coupled to each other, typically through two or three bonds. This allowed for the tracing of proton-proton networks within the molecule, helping to define the spin systems of the various structural fragments. tandfonline.com

HMQC/HSQC: Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy established the direct one-bond correlations between protons and their attached carbons. This was crucial for assigning the carbon signals based on the more easily interpreted proton signals. tandfonline.com

HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment was instrumental in piecing together the molecular skeleton by identifying long-range correlations (typically 2-3 bonds) between protons and carbons. tandfonline.com For instance, in the analogue Tetrapetalone B, HMBC correlations were observed between a carbonyl carbon at 172.4 ppm and both a singlet methyl proton and a quartet proton, which suggested the presence of an acetoxy group at C-17. tandfonline.com

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provided information about the spatial proximity of protons, which was essential for determining the relative stereochemistry of the molecule. tandfonline.com In the related compound Tetrapetalone B, NOESY data indicated that protons H-5 and H-18, as well as H-7 and H-17, were close to each other, which helped to establish the stereochemistry at C-17. tandfonline.com

While not explicitly detailed for this compound itself, the structural elucidation of its analogue, Tetrapetalone A, underwent a significant revision based on ¹H-¹⁵N HMBC data. johnwoodgroup.comrsc.orgresearchgate.net Initially, the structure of Tetrapetalone A was proposed with a different arrangement of the nitrogen atom. johnwoodgroup.com However, long-range correlations observed in the ¹H-¹⁵N HMBC spectrum between the nitrogen atom and protons H-13 and H-17 indicated that these protons were within a few bonds of the nitrogen. johnwoodgroup.com This finding was inconsistent with the originally proposed structure and led to a reassignment, revealing that the nitrogen was part of a tetramic acid moiety. johnwoodgroup.comresearchgate.net This highlights the power of ¹H-¹⁵N HMBC in correctly placing nitrogen atoms within complex natural products.

Mass Spectrometry Techniques (e.g., High-Resolution Fast Atom Bombardment Mass Spectrometry - HRFAB-MS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) played a key role in determining the elemental composition of this compound. tandfonline.com This soft ionization technique provided a protonated molecular ion peak [M+H]⁺ at an m/z of 488.2286. tandfonline.com This experimental value was in close agreement with the calculated mass of 488.2284 for the molecular formula C₂₆H₃₄NO₈, thus confirming the elemental composition of the molecule. tandfonline.com

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound provided valuable information about the functional groups present in the molecule. tandfonline.com The spectrum, recorded using a KBr pellet, showed characteristic absorption bands at 3400 cm⁻¹ (indicating the presence of hydroxyl groups), 1720 cm⁻¹ (suggesting a ketone or ester carbonyl group), and 1630 cm⁻¹ (likely corresponding to a carbon-carbon double bond or another type of carbonyl group). tandfonline.com These findings were consistent with the structural features later confirmed by NMR spectroscopy.

Stereochemical Assignment Approaches

The determination of the three-dimensional structure of this compound has been a meticulous process involving the application of several key nuclear magnetic resonance (NMR) techniques and chemical derivatization methods. These approaches have allowed for the unambiguous assignment of both the relative and absolute stereochemistry of the molecule.

The absolute stereochemistry of the various chiral centers in the tetrapetalone family was extensively investigated using the modified Mosher's method. tandfonline.comresearchgate.net This powerful NMR technique allows for the determination of the absolute configuration of stereogenic carbinol (alcohol) centers. nih.gov While specific data for the application of Mosher's method directly on this compound is not detailed in primary literature, the absolute stereochemistry of the closely related Tetrapetalone A was rigorously established using this approach, and the stereochemistry is understood to be conserved in this compound. tandfonline.comtandfonline.com

The methodology involves the esterification of the alcohol groups in the molecule with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride. tandfonline.com The resulting diastereomeric MTPA esters exhibit distinct chemical shifts in their ¹H-NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons located near the newly formed chiral ester, the absolute configuration of the alcohol can be determined. nih.gov

For instance, in the structural elucidation of the tetracyclic skeleton of the tetrapetalones, the aglycon of a methylated derivative was treated with MTPA chlorides to form 9-O-(S)- and 9-O-(R)-MTPA esters. tandfonline.com The analysis of the ¹H-NMR spectra of these esters provided the data necessary to assign the absolute configuration at C-9. johnwoodgroup.com

Table 1: Representative Δδ (δS - δR) Values from Modified Mosher's Method Analysis of Tetrapetalone A Aglycon Derivative

| Proton | δS (ppm) | δR (ppm) | Δδ (ppm) | Inferred Configuration |

|---|---|---|---|---|

| 11-H | 5.79 | 5.61 | +0.18 | S |

| 13-H | 6.85 | 6.83 | +0.02 | S |

| 5-H | 5.66 | 5.67 | -0.01 | S |

| 7-H | 3.34 | 3.36 | -0.02 | S |

| 8-H | 2.12 | 2.21 | -0.09 | S |

| 16-H | 2.04 | 2.04 | 0 | - |

| 17-H | 1.80, 2.98 | 1.80, 2.99 | -0.01 | S |

| 18-H | 0.71 | 0.71 | 0 | - |

| 19-H | 1.77 | 1.77 | 0 | - |

| 20-H | 1.22 | 1.31 | -0.09 | S |

Note: This data is for the aglycon of methylated Tetrapetalone A and is used to infer the stereochemistry of this compound due to their structural relationship. The data confirms the S configuration at C-9. tandfonline.com

Similarly, the absolute stereochemistry of the β-D-rhodinosyl moiety, which is also present in this compound, was determined for Tetrapetalone A by applying the modified Mosher's method to the 4'-hydroxyl group of its methylated derivative. tandfonline.com This analysis confirmed the R configuration at C-4', which in turn established the absolute stereochemistry of the entire sugar moiety as β-D-rhodinose. tandfonline.com

The relative stereochemistry of this compound was elucidated using Nuclear Overhauser Effect (NOE) correlations from 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. tandfonline.com NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus, resulting in a change in signal intensity. abdn.ac.uk The observation of an NOE between two protons indicates that they are in close proximity (typically < 5 Å), providing crucial information about the molecule's three-dimensional structure. abdn.ac.uk

The relative stereochemistry of the tetracyclic skeleton and the β-D-rhodinosyl moiety in this compound was found to be consistent with that of Tetrapetalone A and B. tandfonline.com For this compound, a key structural difference from Tetrapetalone A is the presence of a hydroxyl group at C-2 and a ketone at C-3. tandfonline.com The relative stereochemistry at C-2 was determined through specific NOE correlations. tandfonline.com

Key NOE correlations observed for this compound include:

High-intensity correlations between the protons of the methyl group at C-16 and the protons at C-17 (17-H) and the ethyl group at C-18 (18-H). tandfonline.com

A very weak correlation between the protons of the methyl group at C-16 and the proton at C-5 (5-H). tandfonline.com

This pattern of NOE signals indicated the spatial orientation of the methyl group at C-2. tandfonline.com

Table 2: Key NOE Correlations for the Stereochemical Assignment of this compound

| Irradiated Proton(s) | Observed NOE | Inferred Proximity |

|---|---|---|

| 16-H (CH₃) | 17-H, 18-H | 16-CH₃ is spatially close to the ethyl group at C-4. |

| 16-H (CH₃) | 5-H (weak) | 16-CH₃ is distant from 5-H. |

| 7-H | 9-H | Protons 7-H and 9-H are on the same face of the ring system (syn configuration). tandfonline.com |

| 8-H | 19-H | The methyl group at C-19 is spatially close to 8-H. tandfonline.com |

Note: Data for 7-H/9-H and 8-H/19-H is based on the analysis of the structurally similar Tetrapetalone A-Me₂ derivative. tandfonline.com

These NOE data, in conjunction with coupling constants from ¹H-NMR spectra, allowed for the construction of the relative stereochemistry of the entire molecule. tandfonline.com

Derivatization Strategies for Structural Confirmation

Chemical derivatization plays a crucial role in the structural elucidation of complex natural products by confirming the presence of specific functional groups and facilitating NMR analysis. nih.gov In the case of the tetrapetalone family, derivatization was essential for both confirming the planar structure and aiding in the stereochemical assignments. tandfonline.com

While specific derivatization reactions for this compound are not explicitly detailed, the structural elucidation of this compound relied on its relationship to Tetrapetalone A, for which several derivatization strategies were employed. tandfonline.comtandfonline.com One of the primary methods used was methylation. tandfonline.com

Methylation with Diazomethane (B1218177): Treatment of Tetrapetalone A with diazomethane (CH₂N₂) resulted in the formation of a methylated derivative, Tetrapetalone A-Me. tandfonline.com This reaction specifically targets acidic hydroxyl groups. Analysis of the ¹H-¹³C HMBC spectrum of the resulting product showed a correlation between the newly introduced methyl protons and C-3, confirming the presence of a hydroxyl group at the C-3 position in Tetrapetalone A. tandfonline.com This was a key step in revising the initial proposed structure. tandfonline.com Given that this compound has a ketone at C-3, this type of derivatization would yield a different result, highlighting the structural difference between the two compounds. tandfonline.com

Hydrolysis and Further Derivatization: To determine the stereochemistry of the tetracyclic core, the methylated derivative of Tetrapetalone A was subjected to acidic hydrolysis to cleave the glycosidic bond, yielding the aglycon. tandfonline.comnih.gov This aglycon was then further derivatized for the modified Mosher's method analysis as described in section 3.2.1. tandfonline.com These derivatization steps were critical for isolating and analyzing different parts of the molecule to unambiguously determine its complete structure. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tetrapetalone A |

| Tetrapetalone A-Me |

| Tetrapetalone A-Me₂ |

| Tetrapetalone B |

| This compound |

| (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride |

| (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride |

Biosynthetic Pathway of Tetrapetalone C

Precursor Incorporation Studies

Feeding experiments utilizing labeled compounds have been instrumental in identifying the fundamental units that constitute the Tetrapetalone C scaffold. These studies confirmed its classification as a polyketide and precisely mapped the origin of its carbon skeleton.

Investigations into the biosynthesis of the tetrapetalone family, including this compound, in Streptomyces sp. USF-4727 have demonstrated their polyketide origin. rsc.orgrsc.orgnih.gov Through feeding experiments with various labeled precursors, researchers identified the primary building blocks that are assembled to form the complex structure. These constituent units include propanoate, butanoate, glucose, and 3-Amino-5-hydroxybenzoic Acid (AHBA). rsc.orgrsc.orgnih.gov The incorporation of these specific molecules confirms that the tetrapetalones are constructed via a polyketide pathway, a common route for the synthesis of complex natural products in bacteria. rsc.orgnih.gov AHBA, in particular, serves as the starter unit for the polyketide chain assembly, a characteristic feature of the ansamycin (B12435341) class of antibiotics, to which tetrapetalones are related. rsc.orgacs.org

To confirm the incorporation of the proposed building blocks, detailed isotopic labeling experiments were conducted. rsc.orgnih.gov The producing organism, Streptomyces sp. USF-4727, was fed with various ¹³C-labeled compounds, and the resulting tetrapetalones were analyzed by ¹³C-NMR spectroscopy to trace the position of the labels. rsc.orgrsc.orgnih.gov

The specific precursors used in these feeding studies were:

[1-¹³C]Sodium Propanoate

[1-¹³C]Sodium Butanoate

[carbonyl-¹³C] 3-Amino-5-hydroxybenzoic Acid (AHBA) hydrochloride

[1-¹³C]Glucose

The analysis of the ¹³C-NMR spectra following these experiments confirmed that all four compounds were integrated into the structure of the tetrapetalones, solidifying the understanding of their biosynthetic origins from these specific molecular units. rsc.orgrsc.orgnih.gov

| Labeled Precursor Fed | Analytical Method | Finding | Reference |

|---|---|---|---|

| [1-¹³C]Sodium Propanoate | ¹³C-NMR Analysis | Confirmed incorporation as a building block. | rsc.orgnih.gov |

| [1-¹³C]Sodium Butanoate | ¹³C-NMR Analysis | Confirmed incorporation as a building block. | rsc.orgnih.gov |

| [carbonyl-¹³C]AHBA | ¹³C-NMR Analysis | Confirmed as the starter unit for the polyketide chain. | rsc.orgnih.gov |

| [1-¹³C]Glucose | ¹³C-NMR Analysis | Confirmed as the origin of the sugar moiety. | rsc.orgnih.gov |

Enzymatic Machinery and Intermediates

The assembly of the constituent building blocks into the complex tetrapetalone structure is orchestrated by a suite of specialized enzymes. A central role is played by Polyketide Synthase (PKS), which is responsible for the iterative condensation of the precursor units.

The biosynthesis of this compound is initiated by a Type I Polyketide Synthase (PKS). rsc.orgnih.gov This large, multi-domain enzyme complex catalyzes the sequential condensation of acyl-CoA extender units in a manner analogous to fatty acid synthesis. mdpi.com In the case of tetrapetalones, the PKS machinery utilizes 3-amino-5-hydroxybenzoic acid (AHBA) as a specific starter unit to begin the assembly of the polyketide chain. rsc.orgrsc.orgnih.gov The PKS is responsible for selecting the correct extender units (derived from propanoate and butanoate) and controlling the stereochemistry during the elongation process, ultimately producing the core polyketide backbone of the molecule. rsc.orgnih.gov

The structural relationship of tetrapetalones to ansamycin antibiotics, which also use AHBA as a starter unit, suggests a commonality in their biosynthetic pathways. rsc.orgacs.org Ansamycins are characterized by an "ansa" bridge, an aliphatic chain that spans two non-adjacent positions of an aromatic nucleus. rsc.orgacs.org It is proposed that the biosynthesis of tetrapetalones proceeds through an intermediate that possesses such an ansa-bridged system. rsc.org This hypothetical intermediate would be synthesized by the PKS, after which the ansa bridge would undergo further enzymatic modifications, including cyclizations, to form the final, characteristic tetracyclic skeleton of the tetrapetalones. rsc.org

Post-Polyketide Modifications

After the initial polyketide chain is synthesized and released from the PKS, it undergoes a series of tailoring steps known as post-polyketide modifications. These enzymatic transformations are crucial for converting the linear or macrocyclic precursor into the final bioactive compound. For this compound, a key modification is oxidation. The proposed biosynthetic relationship suggests that Tetrapetalone A is synthesized first. rsc.orgrsc.orgnih.gov Subsequently, Tetrapetalone A is oxidized to produce this compound. rsc.orgrsc.orgnih.gov This oxidative transformation represents a critical final step in the biosynthetic pathway leading to this compound. rsc.org

Oxidative Transformations (e.g., conversion from Tetrapetalone A)

The formation of this compound is a direct result of the oxidation of its precursor, Tetrapetalone A. rsc.orgrsc.org Studies conducted on the producing organism, Streptomyces sp. USF-4727, have indicated a clear biosynthetic relationship among the tetrapetalone family members. rsc.org

The proposed pathway suggests that Tetrapetalone A is synthesized first. rsc.org Subsequently, this compound undergoes an oxidative transformation in the culture broth to yield this compound. rsc.orgrsc.org This oxidation specifically targets the tetramic acid moiety within the molecule's structure. acs.orgtdl.org While the precise enzymatic machinery driving this oxidation in vivo has not been fully detailed, the conversion is a recognized step in the natural production of this family of compounds. rsc.org The total synthesis of tetrapetalones has further confirmed that the oxidation of Tetrapetalone A leads to the formation of this compound. tdl.org

This oxidative step is a crucial element in the diversification of the tetrapetalone congeners, leading to compounds with different oxidation states at the tetramic acid moiety. acs.org

Glycosylation Mechanisms (e.g., β-D-rhodinosyl moiety installation)

A defining structural feature of this compound is the presence of a β-D-rhodinosyl sugar moiety attached to its tetracyclic core. tdl.org The installation of this sugar is a highly specific enzymatic process.

Recent research has identified the enzyme responsible for this key step. nih.gov In vivo gene deletion experiments and heterologous expression studies have demonstrated that a specific glycosyltransferase, designated Tpt14, catalyzes the regioselective glycosylation of the tetrapetalone aglycone. nih.gov This enzyme specifically attaches a d-rhodinose sugar to the C-9 hydroxy group of the core structure. nih.gov

The process is described as stereospecific, ensuring the correct β-linkage of the rhodinose (B1234984) moiety. acs.orgacs.orgnih.govacs.org This precise enzymatic control is critical for the final structure and biological activity of the natural product. The total chemical synthesis of this compound has also highlighted the importance and challenge of achieving this specific β-selective glycosylation. tdl.org

Chemical Synthesis of Tetrapetalone C and Analogues

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic analysis of Tetrapetalone C reveals several key disconnections that have guided the design of total synthesis strategies. A primary consideration is the late-stage introduction or unmasking of the sensitive tetramic acid and p-quinol moieties. johnwoodgroup.comnih.govresearchgate.netorgsyn.org

A common retrosynthetic approach involves:

Glycosylation: Disconnecting the β-rhodinose sugar moiety, leading to the aglycone. johnwoodgroup.comacs.org

p-Quinol Formation: Envisioning the p-quinol A ring arising from the oxidative dearomatization of a corresponding phenol (B47542) precursor. nih.govucsb.edujohnwoodgroup.com This strategy simplifies the target to a more stable aromatic system during the main synthetic sequence.

Tetramic Acid Formation: Disconnecting the tetramic acid D ring, often planned for late-stage construction or revealing it from a masked precursor to avoid its reactivity in earlier steps. johnwoodgroup.comresearchgate.netorgsyn.org

One prominent strategy, employed by Wood and coworkers in the first total synthesis, involved disconnecting the molecule to a key tetracyclic aglycone. acs.orgnih.gov This aglycone was further simplified by retrosynthetically opening the azepine and tetramic acid rings. A crucial element of their strategy was the early introduction of a masked N-aryl tetramic acid, which was carried through a significant portion of the synthesis. acs.orgnih.govresearchgate.net

Another approach, reported by Frontier and coworkers for the synthesis of the (±)-tetrapetalone A-Me aglycon, also identified the oxidative dearomatization of a phenol to form the p-quinol ring and a ring-closing metathesis to form the seven-membered C ring as key steps. nih.gov Their analysis further broke down the B ring to an aryl dienone precursor for a Nazarov cyclization. nih.govnih.gov

Total Synthesis Strategies and Methodologies

The total synthesis of this compound and its analogues has been achieved through various elegant and strategic methodologies, focusing on the efficient assembly of its complex tetracyclic core.

Assembly of the Tetracyclic Core

The construction of the fused four-ring system of the tetrapetalone aglycone is the cornerstone of any total synthesis. This has been approached through a sequence of carefully orchestrated cyclization and functional group manipulation reactions. johnwoodgroup.comnih.govnih.govacs.org

The tetramic acid (pyrrolidine-2,4-dione) moiety is a signature structural feature of the tetrapetalones and also a source of chemical instability. researchgate.netorgsyn.org To circumvent issues with its reactivity and acidity, a common and successful strategy involves the use of a "masked" tetramic acid. johnwoodgroup.comorgsyn.orgacs.orgresearchgate.netacs.org

In the total synthesis by Wood and coworkers, a C3-ethoxycarbonyl-masked N-aryl tetramic acid was synthesized early on. orgsyn.orgresearchgate.net This masking group effectively protected the acidic proton of the tetramic acid, allowing for a variety of subsequent chemical transformations. The true tetramic acid was then unveiled in one of the final steps of the synthesis via decarboxylation. johnwoodgroup.comresearchgate.net This approach highlights the importance of protecting group strategy in the synthesis of complex natural products. orgsyn.org

Alternative methods for constructing functionalized tetramic acids without causing epimerization have also been developed, for instance, using phosphonate (B1237965) esters in a Horner-Wadsworth-Emmons (HWE) olefination. researchgate.net

Table 1: Strategies for Tetramic Acid Moiety Formation

| Strategy | Key Features | Reference |

|---|---|---|

| Masked N-aryl tetramic acid | A C3-ethoxycarbonyl group masks the acidity, allowing for late-stage deprotection via decarboxylation. | orgsyn.orgresearchgate.net |

| SmI2-promoted cyclization | Utilizes an amino acid ester to generate the tetramic acid core. | ku.edu |

The central, seven-membered azepine C ring has been a significant synthetic hurdle. johnwoodgroup.comresearchgate.net Successful strategies have relied on powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

An intramolecular Friedel-Crafts acylation has been employed to forge the azepine ring. johnwoodgroup.comacs.orgnih.gov This reaction can be promoted by dissolving an arylalkyl acid chloride in 1,1,1,3,3,3-hexafluoro-2-propanol, which acts as a non-acidic promoter for the cyclization. researchgate.netacs.org This method is operationally simple and avoids the need for additional catalysts. researchgate.net

Another key reaction for constructing the azepine ring is the intramolecular Heck cyclization. johnwoodgroup.comacs.orgnih.gov In the Wood synthesis, a Pd-catalyzed Heck reaction was used to form the tetracyclic aglycone framework from a suitable precursor generated via C-H activation chemistry. johnwoodgroup.comacs.orgnih.govresearchgate.net This reaction proved crucial for completing the core structure.

The p-quinol A ring, with its stereogenic center, is another challenging feature. researchgate.netresearchgate.net The most effective strategy to construct this moiety is through the late-stage oxidative dearomatization of a phenol precursor. johnwoodgroup.comnih.govucsb.edujohnwoodgroup.com This biomimetic approach transforms a stable aromatic ring into the desired quinol system.

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are powerful oxidants for this transformation. nih.govucsb.eduresearchgate.net In the synthesis of the (±)-tetrapetalone A-Me aglycon, treatment of a phenol intermediate with t-BuOOH and dirhodium caprolactamate (Rh₂(Cap)₄) successfully generated the desired p-quinol peroxide. nih.gov This step is often critical and requires careful optimization of reagents and conditions. nih.govucsb.edu

The construction of the cyclopentane (B165970) B ring and the control of its multiple stereocenters have been addressed using various stereocontrolled cyclization reactions.

The Nazarov cyclization , an electrocyclic reaction of divinyl ketones to form cyclopentenones, has been a key strategy for forming the B ring. nih.govnih.govescholarship.orgresearchgate.net The Frontier group utilized a diastereoselective Nazarov cyclization to establish the indanone core corresponding to the A and B rings. nih.govresearchgate.net The stereochemical outcome of this reaction can be influenced by chiral auxiliaries or catalysts. researchgate.net

Ring-closing metathesis (RCM) has been employed to form the seven-membered C ring with high diastereoselectivity, using chiral molybdenum-based catalysts. nih.gov This reaction is powerful for forming medium-sized rings, which are often challenging to synthesize.

A tandem conjugate reduction-intramolecular aldol (B89426) cyclization has also been effectively used to form the D ring. nih.gov In this one-pot reaction, Stryker's reagent reduces an α,β-unsaturated system to generate a copper enolate, which then undergoes an intramolecular aldol reaction to close the ring, often with high diastereoselectivity. nih.govnih.govresearchgate.net

Table 2: Key Stereocontrolled Cyclization Reactions in Tetrapetalone Synthesis

| Reaction | Ring Formed | Key Features | Reference |

|---|---|---|---|

| Nazarov Cyclization | B Ring | Forms the cyclopentanone (B42830) core from an aryl dienone. Can be made diastereoselective. | nih.govnih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | C Ring | Diastereoselective formation of the azepine ring using chiral Mo-based catalysts. | nih.gov |

Key Synthetic Transformations and Reagents

The total synthesis of this compound is marked by a series of sophisticated chemical transformations designed to construct its complex tetracyclic architecture and install its numerous stereocenters. Researchers, most notably the Wood group, have developed a successful route that hinges on several key reactions. johnwoodgroup.comresearchgate.netacs.org

C-H Activation Chemistry

A critical step in the synthesis of the tetrapetalone core involves the strategic functionalization of an aromatic ring via C-H activation. researchgate.netacs.org In the route developed by Wood and coworkers, a C-H hydroxylation reaction was employed on a benzazepine intermediate. thieme-connect.com This transformation introduces a crucial hydroxyl group onto the aromatic ring, setting the stage for subsequent cyclization. This approach circumvents the challenges of installing the functionality at an earlier stage and demonstrates the power of late-stage C-H functionalization in streamlining complex syntheses. The application of this chemistry was vital for advancing a key intermediate toward the tetracyclic aglycone. johnwoodgroup.comnih.gov

| Reaction | Description | Purpose in Synthesis | Key Reagents/Conditions | Reference |

| C-H Hydroxylation | Direct oxidation of a C-H bond on the aromatic ring to a C-OH group. | To install a phenol moiety necessary for subsequent cyclization and formation of the p-quinol ring. | Not specified in detail in the search results. | thieme-connect.com |

Palladium-Catalyzed Reactions (e.g., Heck cyclization, cross-coupling)

Palladium-catalyzed reactions are central to the construction of the tetrapetalone framework, particularly the intramolecular Heck cyclization. researchgate.netacs.orgnih.gov This reaction forges a key carbon-carbon bond to form the seven-membered azepine ring fused to the cyclopentane ring. thieme-connect.com In the synthesis by Wood and coworkers, an intermediate derived from the C-H activation step undergoes an intramolecular Heck reaction to deliver the core tetracyclic structure of the aglycone. researchgate.netacs.orgacs.org The reaction proceeds from a vinyl iodide precursor, and conditions can be modulated using either thermal heating or microwave irradiation to furnish the cyclized product in good yield. researchgate.net This cyclization is a pivotal moment in the synthesis, efficiently assembling a significant portion of the molecular architecture. acs.org

Earlier synthetic strategies by other groups also envisioned using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, to form the C-N bond of the azepine ring, though these attempts met with limited success. johnwoodgroup.com

| Reaction | Description | Purpose in Synthesis | Key Reagents/Conditions | Reference |

| Intramolecular Heck Cyclization | A Pd-catalyzed reaction forming a C-C bond between an aryl or vinyl halide and an alkene within the same molecule. | To construct the tetracyclic aglycone framework of this compound. | Precursors 191a/b, Pd catalyst, heating (24 h) or microwave (8 h). | researchgate.net |

| Buchwald-Hartwig Amidation (Attempted) | A Pd-catalyzed cross-coupling reaction to form a carbon-nitrogen bond. | Explored for the formation of the azepine ring C-N bond in early strategies. | Not specified, but efforts were met with limited success. | johnwoodgroup.com |

Conjugate Additions

The synthesis initiates with the assembly of a masked N-aryl tetramic acid derivative. acs.orgacs.org A highly selective conjugate addition is a key feature of this early-stage strategy. researchgate.netnih.gov Specifically, a Lewis acid-promoted conjugate addition of methacrolein (B123484) to the masked tetramic acid intermediate is performed. acs.org This reaction is followed by an intramolecular Friedel-Crafts acylation, which together deliver a key azepine intermediate, forming one of the heterocyclic rings of the core structure. johnwoodgroup.comacs.orgnih.govacs.org This sequence efficiently establishes the foundational azepine ring system upon which the rest of the molecule is built.

| Reaction | Description | Purpose in Synthesis | Key Reagents/Conditions | Reference |

| Conjugate Addition | The 1,4-addition of a nucleophile to a conjugated system. | To elaborate a masked tetramic acid precursor. | Masked tetramic acid 9, methacrolein (8), Lewis acid. | acs.org |

| Intramolecular Friedel-Crafts Acylation | An electrophilic aromatic substitution to form a new ring. | To form the key azepine intermediate following the conjugate addition. | Not specified in detail in the search results. | johnwoodgroup.comacs.orgnih.govacs.org |

Stereospecific Glycosylation

With the racemic tetracyclic aglycone in hand, a late-stage stereospecific glycosylation serves a dual purpose: it installs the requisite β-rhodinose sugar and acts as a chiral resolution step. acs.orgthieme-connect.comacs.org This elegant strategy involves coupling the racemic aglycone with an enantiopure glycosyl donor. researchgate.netacs.org The reaction produces a mixture of diastereomers, which can then be separated chromatographically. acs.org This separation provides access to both enantiomeric series of the natural product. acs.orgnih.gov Following separation, the respective diastereomers are advanced to furnish either the natural (–)-Tetrapetalone C or its non-natural enantiomer. researchgate.net The lack of a C2' functional group on the rhodinose (B1234984) moiety presented a significant challenge, limiting the available methods for achieving a stereoselective linkage. acs.org

| Reaction | Description | Purpose in Synthesis | Key Reagents/Conditions | Reference |

| Stereospecific Glycosylation | Formation of a glycosidic bond between the aglycone and the rhodinose sugar in a stereospecific manner. | To install the sugar moiety and to resolve the racemic aglycone. | Racemic aglycone (±)-6, enantiopure glycosyl donor (+)-I or (-)-24, Pd(Ph3P)4. | thieme-connect.comacs.org |

Stetter Reaction Applications

In the exploration of various synthetic routes toward the tetrapetalones, an intramolecular Stetter reaction was investigated. johnwoodgroup.com The Stetter reaction is a nucleophilic-catalyst-promoted 1,4-addition that forms 1,4-dicarbonyl compounds. researchgate.net The strategy aimed to use this reaction to construct the indane motif of the molecule from a lactol precursor. johnwoodgroup.com However, model studies revealed that the reaction was highly sensitive to steric hindrance; any substitution adjacent to the aldehyde functional group prevented the desired Stetter reaction from occurring. johnwoodgroup.com Consequently, this approach was ultimately abandoned in favor of other strategies. johnwoodgroup.com

Enantioselective Synthesis Approaches

The challenge of synthesizing this compound in an enantiomerically pure form has been addressed through different strategies.

The successful total synthesis by Wood and coworkers employed a chiral resolution strategy. johnwoodgroup.comresearchgate.net Their approach involved the synthesis of the key aglycone as a racemic mixture. acs.org This racemate was then subjected to glycosylation with an enantiopure rhodinose donor, leading to a separable mixture of diastereomers. acs.orgacs.org This method, while technically a resolution, proved highly effective, providing access to both (+)- and (–)-Tetrapetalone C. johnwoodgroup.comnih.gov

An alternative, truly asymmetric approach was explored by the Frontier group in their efforts toward the tetrapetalone A-Me aglycon. johnwoodgroup.com Their strategy utilized a substrate-controlled reaction employing a chiral auxiliary. johnwoodgroup.comnih.gov An Evans' auxiliary was coupled to an alkyne, which was then elaborated into a stannane. Following a Stille coupling and a subsequent Nazarov cyclization, the desired adduct was formed with a 9:1 diastereomeric ratio. johnwoodgroup.com This diastereomeric mixture could be further enriched by crystallization, demonstrating a viable pathway for an enantioselective synthesis, though a completed total synthesis was not reported via this route. johnwoodgroup.com

| Approach | Description | Key Steps/Reagents | Outcome | Reference |

| Chiral Resolution (Wood Group) | Synthesis of a racemic aglycone followed by separation of diastereomers formed after glycosylation. | Late-stage stereospecific glycosylation using an enantiopure glycosyl donor. | Successful synthesis of both (+)- and (–)-Tetrapetalone C. | johnwoodgroup.comresearchgate.netacs.org |

| Auxiliary-Controlled Asymmetric Synthesis (Frontier Group) | Use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. | Nazarov cyclization of a precursor attached to an Evans' auxiliary (151). | Formation of an intermediate (156) with a 9:1 diastereomeric ratio. | johnwoodgroup.com |

Chiral Resolution Techniques (e.g., via enantiopure glycosyl donors)

The establishment of the correct absolute stereochemistry is a critical challenge in the synthesis of this compound. One of the most successful and definitive strategies employed to obtain the enantiomerically pure natural product involves a classical chiral resolution. This approach was central to the first total syntheses of (+)- and (−)-tetrapetalones A and C by the Wood group. researchgate.netacs.orgnih.gov

The core strategy involved synthesizing the advanced tetracyclic aglycone as a racemic mixture, meaning it contained equal amounts of both enantiomers. The resolution of this mixture was ingeniously achieved through a diastereoselective glycosylation step. acs.orgnih.gov By reacting the racemic aglycone with an enantiopure glycosyl donor (a derivative of the sugar rhodinose), two diastereomeric products were formed. johnwoodgroup.comresearchgate.net Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by standard laboratory techniques such as column chromatography. acs.org

Once the diastereomers were separated, each could be carried forward individually to yield the corresponding enantiopure Tetrapetalone. acs.orgnih.gov This late-stage resolution not only secured the desired stereochemistry of the final products but also provided access to both the natural (−)-Tetrapetalone C and its non-natural enantiomer. acs.orgjohnwoodgroup.com

Table 1: Chiral Resolution via Enantiopure Glycosyl Donor

| Racemic Precursor | Chiral Reagent | Diastereomeric Intermediates | Separation Method | Result |

|---|

Asymmetric Catalysis in Tetrapetalone Synthesis

Asymmetric catalysis represents a powerful and elegant approach to building chiral molecules, often installing the desired stereochemistry with high efficiency and selectivity from the outset. frontiersin.org This field encompasses a wide range of methodologies, including the use of chiral metal complexes and organocatalysts to mediate enantioselective reactions. frontiersin.orgeuropa.eu

However, in the context of the total synthesis of this compound, the development of a successful asymmetric catalytic route has proven to be a significant challenge. researchgate.net The molecule's dense and complex structure makes the direct asymmetric construction of its multiple stereocenters non-trivial. researchgate.net While research efforts have been directed toward applying modern asymmetric methods to construct the core of tetrapetalones, the first and only completed total synthesis to date did not rely on this approach for establishing the key chirality of the aglycone. acs.orgthieme-connect.de Instead, as previously discussed, a late-stage chiral resolution was employed. acs.orgnih.gov The difficulty in applying asymmetric catalysis underscores the unique structural challenges posed by the tetrapetalone family and highlights an area for future synthetic exploration. researchgate.net

Synthetic Challenges and Advancements in Methodology

Management of Reactive Functional Groups (e.g., C3-methylated tetramic acid moiety)

One of the most significant hurdles in the synthesis of this compound is the management of the C3-methylated tetramic acid moiety. researchgate.netnih.gov This functional group is chemically sensitive and reactive, posing several challenges:

Acidity and Reactivity : The tetramic acid core is acidic, and its reactivity can lead to undesired side reactions under various synthetic conditions. researchgate.netnih.gov

Ambident Nucleophilicity : The anion of the tetramic acid is an ambident nucleophile. This makes selective C-alkylation at the C3 position notoriously difficult, as it often has to compete with the more favorable O-alkylation at the C4 position. nih.gov

The breakthrough strategy that enabled the first total synthesis involved masking this reactive moiety early in the synthetic sequence. researchgate.netacs.org Rather than introducing the tetramic acid in its final form, it was disguised as a less reactive C3-quaternary ethoxycarbonyl derivative. researchgate.net This "protecting group" strategy proved crucial for the success of the synthesis for several key reasons:

It masked the acidity and unwanted reactivity of the tetramic acid core, allowing for the successful execution of subsequent complex transformations, including C-H activation and Heck cyclization, over a 12-step sequence. researchgate.netacs.orgnih.gov

It elegantly solved the problem of installing the C3-methyl group without competing side reactions. acs.org

The masking group was robust enough to survive numerous reaction conditions but could be cleanly removed in a final, high-yielding step (a process called unmasking or deprotection) to reveal the desired C3-methylated tetramic acid. researchgate.netacs.org

This approach of masking a problematic functional group highlights a paradigm of strategic planning in complex molecule synthesis, where circumventing inherent reactivity is key to achieving the final target. acs.org

Table 2: Masking Strategy for the C3-Methylated Tetramic Acid

| Reactive Moiety | Challenge | Masking Group | Key Features of Masked Intermediate | Deprotection Step |

|---|

Biological Activities and Mechanistic Studies Preclinical Focus

Evaluation of Enzyme Inhibition

Initial investigations into the bioactivity of Tetrapetalone C have centered on its ability to modulate the activity of specific enzymes, particularly those involved in inflammatory processes.

Inhibition of Lipoxygenase Activity (e.g., Soybean Lipoxygenase - SBL)

This compound has been identified as an inhibitor of soybean lipoxygenase (SBL). tandfonline.com In preclinical assays, this compound demonstrated inhibitory effects on SBL, which is often utilized as a preliminary screening model for potential lipoxygenase inhibitors due to its structural and functional similarities to human lipoxygenases. tandfonline.com The inhibitory concentration (IC50) of this compound against soybean lipoxygenase was determined to be 360 µM. tandfonline.com This finding places its inhibitory potency in a similar range to its structural analogs, Tetrapetalone B (IC50: 320 µM) and Tetrapetalone D (IC50: 340 µM). tandfonline.com The use of SBL is a common practice in the initial search for lipoxygenase inhibitors as it catalyzes the oxidation of similar substrates, such as linoleic and arachidonic acid. tandfonline.comjohnwoodgroup.com

Relevance to Human Lipoxygenases (HLOs) and Inflammatory Pathways

The inhibition of SBL by this compound suggests a potential for interaction with human lipoxygenases (HLOs). tandfonline.comjohnwoodgroup.com HLOs are key enzymes in the arachidonic acid cascade, catalyzing the production of leukotrienes and lipoxins, which are critical signaling molecules in inflammatory responses. tandfonline.com The structural and functional parallels between SBL and HLOs provide a rationale for investigating this compound as a potential modulator of inflammatory pathways in humans. johnwoodgroup.com The ability of compounds to inhibit enzymes like SBL, which acts on substrates common to human lipoxygenases, is a key indicator for their potential as anti-inflammatory agents. johnwoodgroup.com

Molecular Targets and Pathways

Understanding the specific molecular interactions of this compound is crucial to elucidating its mechanism of action.

Identification of Cellular and Molecular Interactions

This compound is biosynthetically derived from Tetrapetalone A through an oxidation process. researchgate.net This structural relationship suggests that their molecular targets may be similar. The tetracyclic core and the D-rhodinosyl moiety are characteristic features of the tetrapetalone family and are likely key to their biological interactions. tandfonline.com The planar structure of this compound has been elucidated through various spectroscopic methods, including 1H- and 13C-NMR, COSY, HMQC, and HMBC spectra. tandfonline.com These studies have revealed a hydroxy group connected to C-2 and a ketone at C-3 as distinguishing features. tandfonline.com These structural elements may play a significant role in its interaction with molecular targets.

Impact on Specific Biochemical Processes (e.g., arachidonic acid pathway)

The inhibitory activity of this compound against lipoxygenase directly implicates its potential to interfere with the arachidonic acid pathway. tandfonline.com This pathway is a central route for the biosynthesis of pro-inflammatory mediators. escholarship.org Human lipoxygenase (HLO) and cyclooxygenase (COX) are the primary enzymes that initiate this pathway, leading to the formation of prostaglandins, leukotrienes, and lipoxins. tandfonline.com By inhibiting lipoxygenase, this compound could potentially disrupt the production of these signaling molecules, thereby exerting an anti-inflammatory effect.

Structure-Activity Relationship (SAR) Investigations

Influence of Specific Functional Groups on Activity (e.g., C-3 hydroxyl group)

The biological activity of this compound is intrinsically linked to its specific chemical structure, with certain functional groups playing a pivotal role in its mechanism of action. A key feature is the acidic hydroxyl group at the C-3 position of the tetramic acid moiety. johnwoodgroup.com

Derivatization studies have provided significant insight into the importance of this functional group. For instance, when Tetrapetalone A was treated with diazomethane (B1218177) to produce Tetrapetalone A-Me, where the C-3 hydroxyl group is methylated, a complete loss of inhibitory activity against soybean lipoxygenase was observed. nih.gov This finding strongly suggests that the free hydroxyl group at C-3 is essential for the biological activity of this class of compounds, at least in the context of lipoxygenase inhibition. nih.govtandfonline.com The initial structural elucidation of Tetrapetalone A also highlighted the presence of this acidic hydroxyl unit through HMBC spectral data. johnwoodgroup.com

The tetracyclic core of the tetrapetalones, which includes a p-quinol, a tetramic acid, and four contiguous stereocenters, presents a unique and complex architecture that contributes to its bioactivity. nih.gov While the total synthesis of tetrapetalones has been a significant challenge for organic chemists, these efforts have underscored the importance of the precise arrangement of functional groups for biological function. acs.orgacs.org The successful synthesis of Tetrapetalone A and its subsequent one-step oxidation to this compound confirms their close structural and biosynthetic relationship. acs.orgnih.gov

Activity Profiles of Synthetic Analogues and Derivatives

The exploration of synthetic analogues and derivatives of tetrapetalones and the broader class of tetramic acids has been a fertile ground for understanding structure-activity relationships. The total syntheses of Tetrapetalones A and C have not only been milestone achievements in organic synthesis but have also opened avenues for producing analogues. johnwoodgroup.comacs.org

One of the earliest and most telling derivatives studied was Tetrapetalone A-Me. As mentioned, the methylation of the C-3 hydroxyl group, creating Tetrapetalone A-Me, led to the complete abolishment of its soybean lipoxygenase inhibitory activity. nih.gov This derivative was instrumental in the initial structural confirmation of the tetrapetalone family. nih.gov

Research into other tetramic acid derivatives has revealed a wide range of biological activities. For example, synthetic efforts have produced various tetramic acid derivatives with potent antibiotic, antiviral, cytotoxic, and fungicidal properties. researchgate.net The modification of the tetramic acid scaffold has been a key strategy in the development of new bioactive compounds. mdpi.commdpi.com The synthesis of chiral tetramic acids from amino acid precursors, for instance, highlights the versatility of this scaffold for generating diverse molecular architectures. tdl.org

Studies on synthetic bicyclic tetramates have shown that modifications, such as the introduction of bulky esters at the C-5 position, can reduce metal-binding capabilities while enhancing antibacterial potency against resistant strains like MRSA. rsc.org This demonstrates that subtle changes to the periphery of the tetramic acid core can significantly modulate biological outcomes.

Furthermore, the synthesis of various tetramic acid derivatives has been pursued for agricultural applications, with some patented as fungicidal and herbicidal agents. nih.gov The diverse biological profiles of these synthetic compounds underscore the potential of the tetramic acid scaffold as a template for drug discovery and development. rsc.orgrsc.org

Broader Bioactivity Spectrum of the Tetramic Acid Scaffold (General Context)

The tetramic acid (pyrrolidine-2,4-dione) scaffold, the core heterocyclic system of this compound, is a recurring motif in a vast number of natural products isolated from diverse sources, including bacteria, fungi, and sponges. mdpi.comrsc.orgrsc.orgmdpi.com This structural framework is associated with a remarkably broad spectrum of potent biological activities. tdl.orgnih.govrsc.orgmdpi.comnih.gov

Antimicrobial Properties

The tetramic acid nucleus is a well-established pharmacophore for antibacterial activity. mdpi.commdpi.com Natural and synthetic tetramic acids have demonstrated significant efficacy against a range of bacteria, particularly Gram-positive strains. mdpi.commdpi.commdpi.com For example, compounds like reutericyclin, equisetin, and those derived from Pseudomonas species exhibit potent antibacterial action. mdpi.com A derivative known as C12-TA, derived from a bacterial quorum sensing molecule, showed significantly enhanced antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to its precursor. nih.gov

The mechanism of antibacterial action for some tetramic acids, such as reutericyclin, involves acting as an ionophore, dissipating the proton motive force across the bacterial membrane, which leads to cell death. nih.gov Synthetic modifications of the tetramic acid scaffold have yielded derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Some tetramic acid derivatives have also shown activity against E. coli. mdpi.com

Antitumor Properties

A significant number of natural and synthetic compounds containing the tetramic acid scaffold have been identified as possessing antitumor and cytotoxic properties. mdpi.comrsc.orgmdpi.commdpi.comresearchgate.netrsc.org Marine-derived tetramic acids, in particular, have shown significant cytotoxicity against various cancer cell lines. mdpi.com Polycyclic tetramate macrolactams (PoTeMs), a class of tetramic acid-containing natural products, are considered promising candidates for anticancer drug discovery due to their cytotoxic properties. mdpi.com

For example, melophlins A and B, which are tetramic acids, have been shown to reverse the phenotype of ras oncogenes and exhibit cytotoxicity against cell lines like HL60 myeloid leukemia. mdpi.compsu.edu Synthetic derivatives have also been explored for their anticancer potential. For instance, a novel tetramic acid dimer, D-5, produced by a plant-type polyketide synthase, showed moderate antiproliferative activity against murine leukemia P388 cells. nih.gov Furthermore, new platinum(II) complexes incorporating 3-alkanoyl tetramic acids have been synthesized and patented for their antitumor activity, which is believed to stem from their ability to damage DNA. nih.gov

Antiviral Properties

The tetramic acid scaffold is also associated with antiviral activity. mdpi.comtdl.orgrsc.orgrsc.orgmdpi.comnih.govresearchgate.netrsc.org Several natural products containing this motif have demonstrated inhibitory effects against various viruses. mdpi.commdpi.com Research involving marine-derived fungi has led to the isolation of tetramic acid derivatives with significant antiviral properties. mdpi.comresearchgate.net

For instance, trichobotrysins A, B, and D, isolated from the deep-sea fungus Trichobotrys effuse, were found to be active against Herpes Simplex Virus type 1 (HSV-1). mdpi.comresearchgate.net N-acetylated tetramic acid derivatives from a Penicillium species have shown activity against the SARS-CoV-2 main protease (Mpro). These findings highlight the potential of the tetramic acid scaffold in the development of new antiviral agents. rsc.org

Interactions with Metal Ions and Biological Implications (e.g., chelation)

A crucial chemical feature of the tetramic acid scaffold, particularly 3-acyltetramic acids, is their ability to chelate metal ions. mdpi.comrsc.orgnih.gov The β-dicarbonyl system in the tetramic acid ring can exist in tautomeric forms, providing an ideal geometry for binding divalent and trivalent metal cations. mdpi.comrsc.org This metal-binding ability is considered to have significant biological implications. rsc.orgrsc.orgnih.gov

Conversely, in some cases, metal chelation can reduce toxicity. rsc.orgpnas.org The role of metal binding in the antibacterial action of some tetramic acids is complex and can be dependent on the specific compound and the metal ion involved. rsc.orgpnas.org For example, while some metal complexes of a tetramic acid derivative showed similar toxicity to the free acid, the chelation of iron(III) is a noted property. rsc.orgpnas.org Naturally occurring 3-acyltetramates have been reported to chelate a wide variety of metals, including Cu(II), Mg(II), Ca(II), Fe(III), Ni(II), Zn(II), and others. rsc.org This chelating ability is a fundamental aspect of the bioinorganic chemistry of tetramic acids and must be considered when evaluating their biological effects. rsc.orgrsc.org

Future Research Directions and Prospects

Advanced Synthetic Methodologies and Process Optimization

The total synthesis of Tetrapetalone C and its parent compound, Tetrapetalone A, represents a significant achievement in organic chemistry, yet the initial routes were lengthy and low-yielding. acs.org Future efforts will undoubtedly focus on developing more efficient and scalable synthetic strategies. A key challenge in the synthesis is the construction of the complex tetracyclic core and the stereoselective installation of multiple chiral centers. acs.orgnih.gov

One of the most formidable challenges has been the reactive C3-methylated tetramic acid moiety. orgsyn.org A successful strategy involved masking this group as a C3 quaternary ethoxycarbonyl moiety, which could be removed late in the synthesis. orgsyn.orgresearchgate.net This approach prevents unwanted reactivity during the construction of the fused azepine ring and other core features. orgsyn.org Future research will likely explore alternative protecting group strategies or novel cyclization methods that tolerate the reactive tetramic acid.

Furthermore, process optimization will be crucial for producing sufficient quantities of this compound for extensive biological evaluation. This will involve refining reaction conditions, minimizing the number of synthetic steps, and developing purification methods that are amenable to large-scale production. orgsyn.org The total synthesis of this compound, achieved in 19 steps, and its enantiomer, highlights the complexity and the room for improvement in future synthetic endeavors. acs.orgnih.gov

In-depth Biosynthetic Pathway Elucidation and Genetic Engineering

Understanding the natural production of this compound in Streptomyces species is fundamental to harnessing its full potential. nih.gov Isotope-labeling studies have revealed that the tetrapetalones are polyketide compounds derived from propanoate, butanoate, 3-amino-5-hydroxybenzoic acid (AHBA), and glucose. nih.gov The proposed biosynthetic pathway suggests that Tetrapetalone A is synthesized first and then oxidized to form this compound. nih.govresearchgate.net

Recent research has focused on identifying and characterizing the biosynthetic gene cluster (BGC) responsible for tetrapetalone production. acs.org By activating a cryptic BGC in a Streptomyces strain, researchers were able to produce not only Tetrapetalone A but also seven new derivatives, designated Tetrapetalone E-K. acs.org This work provides a powerful platform for further investigation.

Future research will aim to fully elucidate the function of each gene within the tpt cluster. acs.org This involves in vivo gene deletion experiments and heterologous expression of specific genes to pinpoint the enzymes responsible for each step of the biosynthetic pathway, from the initial polyketide assembly to the final tailoring reactions like glycosylation and oxidation. acs.org For instance, the glycosyltransferase Tpt14 has been implicated in the regioselective glycosylation of the C-9 hydroxy group. acs.org

A detailed understanding of the biosynthetic machinery will open the door to genetic engineering approaches for enhancing the production of this compound. nih.gov This could involve overexpressing key biosynthetic genes, knocking out competing pathways, or engineering the regulatory elements that control the expression of the BGC. acs.orgd-nb.info Furthermore, heterologous expression of the minimized tpt cluster in a more genetically tractable host organism could provide a more efficient and scalable production platform. acs.orgnih.gov

Comprehensive Mechanistic Biological Studies at the Molecular Level

Initial studies have shown that the tetrapetalones, including this compound, exhibit inhibitory activity against soybean lipoxygenase (SBL). johnwoodgroup.comnih.gov Given the structural and functional similarities between plant and human lipoxygenases, these findings suggest that this compound could be a promising lead for the development of new anti-inflammatory drugs. acs.orgjohnwoodgroup.com Human lipoxygenases are involved in the production of leukotrienes, which are key mediators of inflammation in conditions like asthma. acs.orgjohnwoodgroup.com

Future research must move beyond preliminary screening and delve into the precise molecular mechanism of action of this compound. This will involve identifying the specific human lipoxygenase isoforms that are inhibited by the compound and determining the nature of the inhibitor-enzyme interaction. Is the inhibition competitive, non-competitive, or uncompetitive? Does this compound bind to the active site or an allosteric site? Answering these questions will require a combination of enzymology, structural biology, and computational modeling.

Beyond lipoxygenase inhibition, it is crucial to explore other potential biological targets of this compound. Its complex and unique chemical structure suggests that it may interact with multiple cellular proteins and pathways. researchgate.net Chemoproteomics approaches, which utilize chemical probes to identify protein-small molecule interactions, could be a powerful tool for unbiased target identification. frontiersin.org Uncovering the full spectrum of its biological activities will be essential for understanding its therapeutic potential and any potential off-target effects.

Exploration of Chemodiversity and Hybrid Natural Products

The discovery of new tetrapetalone derivatives through the activation of a cryptic biosynthetic gene cluster highlights the untapped chemodiversity within this family of natural products. acs.org Future research should continue to explore this diversity through a combination of genome mining, manipulation of biosynthetic pathways, and chemical synthesis. researchgate.netresearchgate.net

Genetic engineering of the tetrapetalone biosynthetic pathway offers exciting possibilities for creating novel analogs. By swapping or modifying the domains of the polyketide synthase, it may be possible to alter the core structure of the molecule. Similarly, expressing different tailoring enzymes, such as glycosyltransferases or oxidases, from other biosynthetic pathways could lead to the production of a wide range of new tetrapetalone derivatives with potentially improved biological activities.

The concept of creating hybrid natural products by combining the structural motifs of this compound with other bioactive molecules is another promising avenue for future research. mdpi.com For example, conjugating this compound to a known anticancer agent could create a bifunctional molecule with enhanced potency or a novel mechanism of action. mdpi.com The development of such hybrids requires a deep understanding of structure-activity relationships and sophisticated synthetic chemistry.

The exploration of the chemodiversity of tetrapetalones and the creation of novel hybrid compounds will undoubtedly expand the chemical space available for drug discovery and provide new tools for probing biological systems. researchgate.netscience.govresearchgate.net

Q & A

Q. What are the critical synthetic steps for constructing the core scaffold of Tetrapetalone derivatives?

The synthesis involves multi-step strategies, including Nazarov cyclization for pentannulation (B-ring formation), stereoselective ring-closing metathesis (RCM) for the seven-membered C-ring, and oxidative dearomatization to generate the A-ring ortho-quinone motif. Key intermediates are synthesized via cross-coupling reactions, such as the formation of a tris-bromide precursor from protected phenol derivatives .

Q. How is stereochemical integrity maintained during Tetrapetalone synthesis?

Stereochemistry is controlled through chiral catalysts (e.g., molybdenum-based MAP complexes) in RCM reactions, which enforce diastereoselectivity. For example, Mo-MAP catalysts achieve >25:1 stereoselectivity in C-ring formation. Additionally, Nazarov cyclization transfers stereochemical information from intermediates to final products, as confirmed by X-ray crystallography .

Q. What analytical methods are used to confirm the structural identity of Tetrapetalone derivatives?

1D/2D NMR (e.g., 1H-15N HMBC) resolves connectivity and nitrogenous moieties, while X-ray crystallography validates absolute stereochemistry. Comparative analysis with reported spectral data (e.g., 1H NMR) ensures consistency with natural product isolates .

Q. What challenges arise in synthesizing the seven-membered C-ring?

The C-ring requires highly efficient RCM under optimized conditions. For example, Ru-based catalysts (e.g., Grubbs-type) show poor stereoselectivity, while Mo-MAP catalysts achieve superior results. Challenges include avoiding undesired diastereomers and managing substrate lability during cyclization .

Q. How is oxidative dearomatization employed in Tetrapetalone synthesis?

Oxidative dearomatization of phenolic precursors (e.g., using hypervalent iodine reagents) generates ortho-quinone intermediates. This step is critical for A-ring formation and requires precise control of oxidation states to avoid over-oxidation .

Advanced Research Questions

Q. How can stereochemical inconsistencies in RCM reactions be resolved during Tetrapetalone synthesis?

Q. What strategies address contradictions in structural assignments of Tetrapetalone derivatives?

Computer-Assisted Structure Elucidation (CASE) systems analyze NMR data (e.g., HMBC, NOESY) to rank plausible structures. For Tetrapetalone A, CASE prioritized a revised structure over an initial proposal by evaluating 10,000 candidates, validated via synthetic correlation and X-ray analysis .

Q. How do reaction conditions influence the efficiency of Nazarov cyclization in B-ring formation?

Lewis acid catalysis (e.g., SnCl4) polarizes pentadienyl intermediates, enabling electrocyclization. Substrate electronic effects (e.g., electron-withdrawing groups) stabilize cationic intermediates, while temperature modulates reaction rates. Deviations in regioselectivity require post-cyclization adjustments, such as oxidation to rectify double-bond positions .

Q. What methodologies optimize catalyst selection for complex metathesis reactions?

High-throughput screening of catalysts (e.g., Schrock-type Mo/W complexes) under varying temperatures and solvents identifies optimal systems. For example, Mo-MAP catalysts outperform Ru variants in strained macrocycle formation due to reduced steric hindrance. In situ catalyst generation (e.g., 26b ) further enhances efficiency .

Q. How can divergent reactivity in late-stage functionalization be managed?

Chemoselective protection/deprotection (e.g., TES ethers) and sequential cross-coupling (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) isolate reactive sites. For example, Pd-catalyzed C–N coupling in sterically hindered environments requires ligand optimization (e.g., smaller ligands like NH3) to overcome steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.